molecular formula C13H18O4 B8633923 Methyl 5-isopropyl-2,4-dimethoxybenzoate

Methyl 5-isopropyl-2,4-dimethoxybenzoate

Cat. No.: B8633923
M. Wt: 238.28 g/mol
InChI Key: KLQTYJRDFLWEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-isopropyl-2,4-dimethoxybenzoate ( 913000-28-9) is a chemical compound with the molecular formula C 13 H 18 O 4 and a molecular weight of 238.28 g/mol . Its structure features a benzoate ester core with methoxy substituents at the 2 and 4 positions and an isopropyl group at the 5 position of the aromatic ring. As a dimethoxy-substituted benzoate ester, this compound belongs to a class of chemicals that are of significant interest in medicinal and organic chemistry research. Structural analogues, particularly those featuring a 2,5-dimethoxybenzene motif, have been extensively investigated for their biological activities and are commonly used as key scaffolds in drug discovery . For instance, such dimethoxybenzene groups are recognized for their role in enhancing the selectivity and potency of enzyme inhibitors, as demonstrated in the development of fibroblast growth factor receptor (FGFR) inhibitors . Similarly, the 2,5-dimethoxyphenyl moiety is a critical pharmacophore in the design of selective agonists for serotonin receptors, highlighting the importance of this structural feature in probing neurological pathways and developing central nervous system (CNS) active compounds . The specific substitution pattern on this compound makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), synthesizing more complex molecules, or developing novel bioactive compounds. This product is intended for research applications as a building block or reference standard in these fields. Handling and Safety: Appropriate safety precautions should be observed. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Note: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 2,4-dimethoxy-5-propan-2-ylbenzoate

InChI

InChI=1S/C13H18O4/c1-8(2)9-6-10(13(14)17-5)12(16-4)7-11(9)15-3/h6-8H,1-5H3

InChI Key

KLQTYJRDFLWEJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Weight (g/mol) Substituents (Positions) Boiling Point (°C) Density (g/cm³) Key Applications/Reactivity
This compound 252.29* 2,4-OCH₃; 5-CH(CH₃)₂; COOCH₃ Not reported Not reported Intermediate for Hsp90 inhibitors
Methyl 5-bromo-2,4-dimethoxybenzoate 275.10 2,4-OCH₃; 5-Br; COOCH₃ 349.1 1.436 Synthetic intermediate; halogenated analog
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 257.68 2-OCH₃; 4-NHAc; 5-Cl; COOCH₃ Not reported Not reported Potential bioactive molecule (NCATS database)
5-Methyl-2,4-bis(propan-2-yl)phenol 206.33 2,4-CH(CH₃)₂; 5-CH₃; -OH Not reported Not reported Phenolic compound with steric hindrance
5-Isopropyl-2,4-dimethoxybenzaldehyde 208.26 2,4-OCH₃; 5-CH(CH₃)₂; -CHO Not reported Not reported Aldehyde intermediate for Hsp90 inhibitors

*Calculated based on molecular formula C₁₄H₂₀O₅.

Key Comparative Analysis

Physical Properties

  • Methyl 5-bromo-2,4-dimethoxybenzoate has a higher molecular weight (275.10 vs. 252.29) and boiling point (349.1°C) due to bromine’s atomic mass and polarizability. Its density (1.436 g/cm³) reflects increased molecular packing efficiency compared to the less polar isopropyl analog .

Research Findings and Implications

  • Pharmaceutical Relevance : The target compound’s role in synthesizing Hsp90 inhibitors underscores its importance in oncology research. Its analogs, such as the bromo and chloro derivatives, are explored for enhanced bioactivity and metabolic stability .
  • Synthetic Flexibility: The ester group in this compound allows straightforward conversion to acids or alcohols, enabling diverse functionalization compared to phenolic or aldehyde analogs .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Methyl 5-isopropyl-2,4-dimethoxybenzoate, and how can researchers validate its purity?

  • Methodology : The compound is synthesized via a four-step process:

O-alkylation of 2,4-dihydroxyacetophenone with methyl iodide.

Grignard addition using methyl magnesium bromide to form 2-(2,4-dimethoxyphenyl)propanol.

Reduction with triethylsilane to yield 1-isopropyl-2,4-dimethoxybenzene.

Vilsmeier-Haack-Arnold formylation to introduce the aldehyde group.

  • Validation : Purity is confirmed using ¹H NMR and ¹³C NMR to verify structural integrity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in a tightly sealed container in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize the Vilsmeier-Haack-Arnold reaction step to improve yield and reduce byproducts?

  • Methodology :

  • Parameter tuning : Adjust reaction temperature (optimal range: 0–5°C during reagent addition) and stoichiometry of the Vilsmeier reagent (POCl₃/DMF).
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. What analytical techniques are critical for resolving contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodology :

  • Multi-nuclear NMR : Compare ¹H and ¹³C NMR with computational predictions (e.g., DFT calculations) to assign ambiguous signals.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect impurities.
  • X-ray crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. How does the electronic environment of the methoxy and isopropyl groups influence the reactivity of this compound in further derivatization?

  • Methodology :

  • Computational modeling : Use Gaussian or ORCA software to calculate electron density maps and Fukui indices.
  • Experimental probes : Conduct electrophilic substitution reactions (e.g., nitration) to assess directing effects. Correlate results with Hammett parameters .

Q. What strategies can mitigate stability issues during long-term storage of this compound?

  • Methodology :

  • Stability testing : Store samples under varying conditions (light, temperature, humidity) and monitor degradation via HPLC-UV .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?

  • Methodology :

  • Reproducibility checks : Repeat measurements using calibrated equipment (e.g., DSC for melting point).
  • Meta-analysis : Compare data from peer-reviewed journals vs. vendor catalogs, prioritizing studies with full experimental details .

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

  • Critical analysis :

  • Bottlenecks : The Grignard step requires strict anhydrous conditions, increasing complexity.
  • Solutions : Explore alternative reagents (e.g., organozinc compounds) or flow chemistry for safer scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.